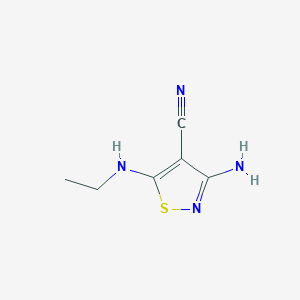![molecular formula C7H13N3O3 B14298131 Formamide, N,N-bis[2-(formylamino)ethyl]- CAS No. 112343-40-5](/img/structure/B14298131.png)
Formamide, N,N-bis[2-(formylamino)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N,N-bis[2-(formylamino)ethyl]- is a chemical compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (CHO) attached to an amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of formamide, N,N-bis[2-(formylamino)ethyl]- can be achieved through several methods. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate under solvent-free conditions . The reaction typically occurs at elevated temperatures and yields the desired product in good-to-high yields.
Industrial Production Methods: In industrial settings, formamides are often produced through the carbonylation of ammonia. This process involves the reaction of carbon monoxide with ammonia to form formamide. An alternative method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
化学反応の分析
Types of Reactions: Formamide, N,N-bis[2-(formylamino)ethyl]- undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of the formyl and amine groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of formamides include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash and sulfated zirconia . Reaction conditions often involve elevated temperatures and solvent-free environments to promote efficient synthesis.
Major Products: The major products formed from the reactions of formamide, N,N-bis[2-(formylamino)ethyl]- include various substituted formamidines and formamides. These products are valuable intermediates in organic synthesis and have applications in the production of pharmaceuticals and other chemicals .
科学的研究の応用
Formamide, N,N-bis[2-(formylamino)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of formamidines, isocyanides, and other valuable intermediates . In biology and medicine, formamides are used in the synthesis of various drugs including antibiotics and cancer chemotherapeutic agents . In industry, formamides are used as solvents for processing polymers and as chemical feedstock for the manufacture of pharmaceuticals, herbicides, and pesticides .
作用機序
The mechanism of action of formamide, N,N-bis[2-(formylamino)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the formyl and amine groups. These groups can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the reagents used .
類似化合物との比較
Formamide, N,N-bis[2-(formylamino)ethyl]- can be compared with other similar compounds such as dimethylformamide and N,N-bis(2-cyanoethyl)formamide. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. For example, dimethylformamide is widely used as a solvent in organic synthesis, while N,N-bis(2-cyanoethyl)formamide is used in the synthesis of nitriles and other valuable intermediates .
List of Similar Compounds:- Dimethylformamide
- N,N-bis(2-cyanoethyl)formamide
- N,Nʹ-diphenylformamidine
These compounds highlight the diversity and versatility of formamides in various chemical applications.
特性
CAS番号 |
112343-40-5 |
|---|---|
分子式 |
C7H13N3O3 |
分子量 |
187.20 g/mol |
IUPAC名 |
N-[2-[2-formamidoethyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C7H13N3O3/c11-5-8-1-3-10(7-13)4-2-9-6-12/h5-7H,1-4H2,(H,8,11)(H,9,12) |
InChIキー |
NTTPNQCENHDBNP-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCNC=O)C=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


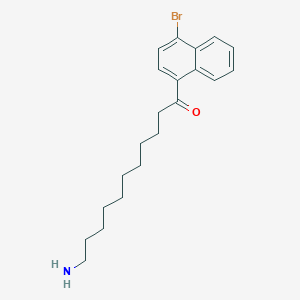
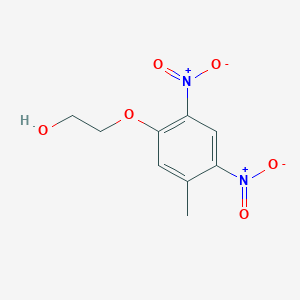
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
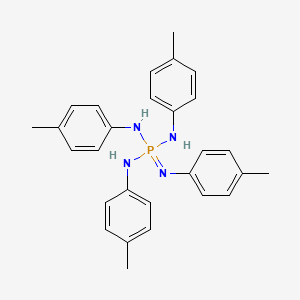
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)

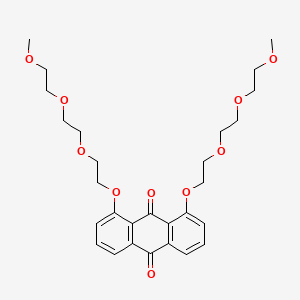
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

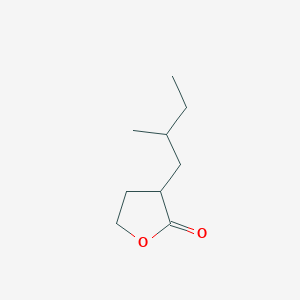
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
